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h-Glu-ala-leu-phe-gln-pna - 198551-00-7

h-Glu-ala-leu-phe-gln-pna

Catalog Number: EVT-1491886
CAS Number: 198551-00-7
Molecular Formula: C34H46N8O10
Molecular Weight: 726.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“h-Glu-ala-leu-phe-gln-pna” is a substrate that represents the 2C/3A cleavage site of human rhinovirus-14 (HRV-14) polyprotein . It is hydrolyzed by human rhinovirus-14 3C protease, which is an attractive target for antiviral drug development . It exhibited a kcat/Km value of 840 M-1s-1 .

Chemical Reactions Analysis

“h-Glu-ala-leu-phe-gln-pna” is known to be hydrolyzed by the human rhinovirus-14 3C protease . This reaction is significant because it represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein .

Physical And Chemical Properties Analysis

“h-Glu-ala-leu-phe-gln-pna” has a molecular weight of 726.79 . It is soluble in DMSO . For storage, it is recommended to store it at -20°C .

Asn-Leu-Glu-Ile-Ile-Leu-Arg

    Compound Description: Asn-Leu-Glu-Ile-Ile-Leu-Arg is a heptapeptide identified from mare whey protein hydrolysates. This peptide demonstrates dipeptidyl peptidase-IV (DPP-IV) inhibitory activity with a half-maximal inhibitory concentration (IC50) of 86.34 μM. Notably, its DPP-IV inhibitory activity is retained or even enhanced after simulated gastrointestinal digestion in vitro.

Thr-Gln-Met-Val-Asp-Glu-Glu-Ile-Met-Glu-Lys-Phe-Arg

    Compound Description: This peptide, Thr-Gln-Met-Val-Asp-Glu-Glu-Ile-Met-Glu-Lys-Phe-Arg, was also isolated from mare whey protein hydrolysates. It exhibits dipeptidyl peptidase-IV (DPP-IV) inhibitory activity with an IC50 of 69.84 μM. Similar to Asn-Leu-Glu-Ile-Ile-Leu-Arg, its DPP-IV inhibitory activity persists after simulated gastrointestinal digestion.

Phe-Met-Arg-Phe-NH2

    Compound Description: Phe-Met-Arg-Phe-NH2 is a tetrapeptide utilized as an antigen to develop an antiserum for identifying related peptides in bovine brain extract. The antiserum specifically recognizes the -Arg-Phe-NH2 motif at the C-terminus of peptides.

Overview

h-Glu-ala-leu-phe-gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-p-nitroanilide, is a synthetic peptide that plays a significant role in biochemical research, particularly in the study of protease activity and antiviral drug development. This compound is a substrate for the 3C protease of the human rhinovirus-14, making it crucial for understanding viral replication mechanisms and developing potential therapeutic inhibitors.

Source and Classification

h-Glu-ala-leu-phe-gln-pNA is classified as a peptide and is synthesized through solid-phase peptide synthesis (SPPS). It is primarily utilized in laboratory settings for its ability to serve as a substrate in protease assays and antiviral drug screening. The compound is derived from a sequence of amino acids: glutamic acid, alanine, leucine, phenylalanine, and glutamine, linked to p-nitroaniline, which acts as a chromogenic reporter group.

Synthesis Analysis

Methods

The synthesis of h-Glu-ala-leu-phe-gln-pNA typically follows the solid-phase peptide synthesis method. This process involves several key steps:

  1. Attachment of the First Amino Acid: Glutamic acid is attached to a solid resin.
  2. Sequential Addition of Amino Acids: The remaining amino acids (alanine, leucine, phenylalanine, and glutamine) are added one at a time using coupling reagents such as HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide).
  3. Cleavage from the Resin: The completed peptide is cleaved from the resin using trifluoroacetic acid.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product in high purity.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Each coupling reaction must be monitored to confirm complete conversion before proceeding to the next step.

Molecular Structure Analysis

h-Glu-ala-leu-phe-gln-pNA has a well-defined molecular structure characterized by its specific sequence of amino acids linked to p-nitroaniline. The molecular formula for this compound is C₁₄H₁₈N₄O₈S, with a molecular weight of approximately 358.38 g/mol. The structure can be represented as follows:

  • Amino Acid Sequence: Glutamic Acid - Alanine - Leucine - Phenylalanine - Glutamine
  • Functional Group: p-Nitroaniline serves as the chromogenic indicator for enzymatic activity.

This structure allows for specific interactions with proteases, facilitating hydrolysis reactions essential for biochemical assays.

Chemical Reactions Analysis

Reactions

h-Glu-ala-leu-phe-gln-pNA undergoes hydrolysis reactions catalyzed by the 3C protease of human rhinovirus-14. The primary reaction involves the cleavage of the peptide bond between glutamine and p-nitroaniline, resulting in the release of p-nitroaniline as a product:

h Glu Ala Leu Phe Gln pNAHRV 14 3C ProteaseGlu Ala Leu Phe+pNA\text{h Glu Ala Leu Phe Gln pNA}\xrightarrow{\text{HRV 14 3C Protease}}\text{Glu Ala Leu Phe}+\text{pNA}

Technical Details

The optimal conditions for this reaction include:

  • Buffer: 25 mM HEPES (pH 7.5)
  • Salt Concentration: 150 mM NaCl
  • Temperature: 0°C
  • Enzyme Concentration: Specific concentrations of human rhinovirus-14 3C protease are required for effective hydrolysis .
Mechanism of Action

Process

The mechanism of action for h-Glu-ala-leu-phe-gln-pNA involves its role as a substrate for the 3C protease. Upon binding to the enzyme, the peptide undergoes hydrolysis at specific sites, which is critical for viral protein maturation and replication.

Data

The hydrolysis reaction represents an essential step in the viral life cycle, allowing researchers to measure protease activity quantitatively. This interaction provides insights into how viral proteins are processed during infection .

Physical and Chemical Properties Analysis

Physical Properties

h-Glu-ala-leu-phe-gln-pNA typically appears as a white to off-white powder. It is soluble in water and other polar solvents, which facilitates its use in various biochemical assays.

Chemical Properties

The compound's stability can be influenced by factors such as temperature and pH. It is crucial to store h-Glu-ala-leu-phe-gln-pNA under controlled conditions to maintain its integrity for experimental use.

Relevant data includes:

  • Melting Point: Not specified but should be determined during characterization.
  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.
Applications

h-Glu-ala-leu-phe-gln-pNA has several significant applications in scientific research:

  1. Protease Activity Assays: It serves as a substrate to measure the activity of human rhinovirus-14 3C protease.
  2. Antiviral Drug Development: The compound acts as a model substrate for screening potential inhibitors targeting viral proteases.
  3. Biochemical Studies: It aids in understanding protease mechanisms and substrate specificity within viral replication pathways .

These applications make h-Glu-ala-leu-phe-gln-pNA an invaluable tool in virology and drug discovery research.

Introduction to H-Glu-Ala-Leu-Phe-Gln-pNA

Nomenclature and Structural Classification of p-Nitroanilide (pNA) Peptide Derivatives

The systematic name H-Glu-Ala-Leu-Phe-Gln-pNA follows conventional peptide nomenclature:

  • "H-" denotes the N-terminal amino group (unmodified).
  • "Glu-Ala-Leu-Phe-Gln" represents the pentapeptide sequence using three-letter amino acid codes.
  • "pNA" signifies the C-terminal para-nitroanilide moiety [3] [10].

Structurally, the molecule comprises two functional domains:

  • The peptide sequence: Glu-Ala-Leu-Phe-Gln, which determines protease recognition specificity.
  • The pNA chromophore: Covalently linked to the C-terminus via an amide bond. Cleavage by proteases releases p-nitroaniline, detectable at 405–410 nm (ε ≈ 10,000 M⁻¹cm⁻¹) [4].

Table 1: Structural Features of H-Glu-Ala-Leu-Phe-Gln-pNA

ComponentChemical CharacteristicsRole
Peptide backboneGlu₁-Ala₂-Leu₃-Phe₄-Gln₅Protease recognition/specificity
C-terminal modifierpara-Nitroanilide (pNA)Chromogenic reporter; enables UV-Vis detection upon hydrolysis
Salt formTypically supplied as trifluoroacetate salt (C₃₄H₄₆N₈O₁₀·C₂HF₃O₂) [2] [5]Enhances solubility and stability
Molecular weight726.79 g/mol (free peptide); 840.81 g/mol (trifluoroacetate salt) [2] [10]Critical for molarity calculations in assays

The trifluoroacetate salt form (C₃₄H₄₆N₈O₁₀·C₂HF₃O₂) is commercially standardized due to stability requirements, with strict storage at ≤ -10°C to prevent degradation [2] [5].

Biochemical Significance of the Hexapeptide Sequence (Glu-Ala-Leu-Phe-Gln)

The sequence Glu-Ala-Leu-Phe-Gln is engineered to mimic natural cleavage sites in viral polyproteins and endogenous substrates:

  • P1 Position (Gln): The scissile bond resides C-terminal to glutamine. This residue confers specificity for 3C/3CL proteases found in Picornaviridae viruses (e.g., human rhinovirus-14, Chiba virus). These proteases cleave host proteins during viral replication [3] [4].
  • Flanking residues: Hydrophobic residues (Leu, Phe) and polar residues (Glu) create a substrate profile optimized for kinetic studies. The sequence EALFQ↓ (↓ = cleavage site) replicates the 2C/3A junction in human rhinovirus-14 polyprotein [4].

Table 2: Protease Targets and Kinetic Parameters

Protease TargetBiological ContextApplication of Substrate
Chiba virus 3C-like proteaseViral replication in Caliciviridae familyQuantifying protease activity/inhibition [3]
Human rhinovirus (HRV-14)Cleaves host cell proteinsStudying viral polyprotein processing [4]
Subtilisin BPN′ (engineered)Bacterial serine proteasePhage display inhibitor screening [8]

Biochemically, the peptide’s stability under assay conditions and predictable cleavage kinetics make it indispensable for in vitro protease characterization. The Gln-pNA bond hydrolysis provides a linear, quantifiable signal proportional to enzyme activity [4].

Historical Development of Synthetic Peptide Substrates in Enzymology

Synthetic peptide substrates revolutionized enzymology by enabling precise, continuous monitoring of protease activity. Key milestones include:

  • Early chromogenic designs (1960s–1970s): Introduction of p-nitroanilide and analogous groups (e.g., β-naphthylamide) allowed real-time kinetic assays, replacing labor-intensive endpoint methods. Substrates like N-succinyl-Ala-Ala-Pro-Phe-pNA became standards for serine proteases [8].
  • Solid-phase synthesis advances (1980s): Merrifield-based methodologies facilitated custom peptide-pNA synthesis. This permitted the design of sequence-specific substrates (e.g., H-Glu-Ala-Leu-Phe-Gln-pNA) mimicking physiological cleavage sites [9].
  • Combinatorial screening (1990s–present): Phage display libraries enabled discovery of high-affinity peptide sequences. For example, disulfide-constrained peptides inhibiting subtilisin BPN′ (Kᵢ = 0.3 nM) were identified via iterative screening [8]. These techniques validated sequences like Gln-pNA for protease specificity profiling.
  • Standardization in virology (2000s): Viral protease substrates (e.g., H-Glu-Ala-Leu-Phe-Gln-pNA) became critical for drug discovery. They allowed high-throughput screening of antivirals targeting 3C proteases in enteroviruses and noroviruses [3] [4].

H-Glu-Ala-Leu-Phe-Gln-pNA exemplifies this evolution—its sequence was optimized from viral polyprotein cleavage sites, synthesized via Fmoc chemistry, and validated as a specific reporter for 3CL protease activity [3] [4].

Properties

CAS Number

198551-00-7

Product Name

h-Glu-ala-leu-phe-gln-pna

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C34H46N8O10

Molecular Weight

726.78

InChI

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

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